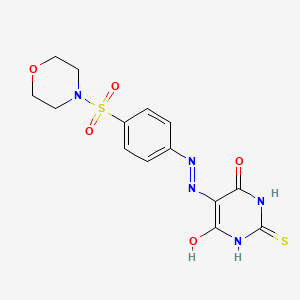![molecular formula C20H21NO7S B2671548 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327179-12-3](/img/structure/B2671548.png)
methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a meticulously designed compound often celebrated for its unique structural features and reactivity. With a blend of benzodioxin and sulfonyl-phenyl elements, it finds relevance in diverse scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate usually involves multi-step organic reactions. One common route includes:
Amino Compound Formation: : Synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamino precursor through a reaction of benzodioxin derivatives with suitable amine sources.
Acryloylation: : Introduce the acrylate moiety using an appropriate esterification reaction, typically involving methyl acrylate in the presence of a catalyst.
Sulfonylation: : Add the 4-ethoxyphenylsulfonyl group via sulfonyl chloride reagents in a controlled environment, often using basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, scaled-up methods involve similar principles but utilize continuous flow reactors to enhance yield and efficiency. Process optimization may include:
High-throughput screening of catalysts and reaction conditions.
Automation of reagent addition to maintain consistent quality.
Utilization of solvent recovery systems to minimize waste.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form sulfoxide and sulfone derivatives, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reductive amination can modify its amino group, typically employing agents like sodium borohydride.
Substitution: : The sulfonyl group allows for various nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, alcohols, or thiols in the presence of bases like KOH.
Major Products Formed
Oxidation can yield sulfone derivatives. Reduction can lead to secondary amine products. Substitution reactions may introduce diverse functional groups, altering the compound’s reactivity and application.
科学研究应用
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of applications:
Chemistry: : Used as a building block in synthetic chemistry for developing new compounds.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential in pharmacological studies for its bioactive properties.
Industry: : Utilized in the development of new materials with unique chemical properties.
作用机制
This compound exerts its effects through interactions with molecular targets like enzymes or receptors. The benzodioxin moiety often plays a role in its binding affinity, while the sulfonyl group can influence its reactivity and solubility.
相似化合物的比较
Similar Compounds
Methyl (2Z)-3-(phenylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate
Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(tosyl)acrylate
Unique Aspects
Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate stands out due to its specific combination of benzodioxin and sulfonyl-phenyl groups, which impart unique chemical and biological properties. This uniqueness is often reflected in its specific binding interactions and reactivity patterns.
There you have it—a comprehensive dive into the world of this compound. Anything else I can explore or elaborate on for you?
属性
IUPAC Name |
methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-3-26-15-5-7-16(8-6-15)29(23,24)19(20(22)25-2)13-21-14-4-9-17-18(12-14)28-11-10-27-17/h4-9,12-13,21H,3,10-11H2,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCJUXXYMWJSW-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)



![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2671482.png)
![6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B2671483.png)
![N-(2,5-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2671484.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2671485.png)



